N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXESVXHFYWTPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea typically involves the reaction of 2-chloroethylamine with 2,4-dimethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
One of the most significant applications of N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea is its potential as an antitumor agent. Research has shown that derivatives of this compound can inhibit cell growth in various human tumor cell lines. For instance, a study synthesized novel N-phenyl-N'-(2-chloroethyl)urea derivatives that mimic the structure of combretastatin A-4, demonstrating significant cell growth inhibition at micromolar concentrations. These compounds were found to bind covalently to the colchicine-binding site of beta-tubulin, leading to cell cycle arrest in the G2/M phase, thereby exhibiting antimitotic properties .
Mechanism of Action
The mechanism through which this compound exerts its effects involves alkylation of beta-tubulin. This interaction disrupts microtubule dynamics, which is crucial for mitotic spindle formation during cell division. In vitro studies revealed that this compound induces significant perturbations in cell cycle distribution and promotes apoptosis in cancer cells .
Agricultural Applications
Herbicide Development
In addition to its medicinal uses, this compound has potential applications in agriculture as a herbicide. The compound's structural characteristics allow it to interfere with plant growth processes. Research into similar compounds has indicated that they can inhibit specific biochemical pathways in plants, suggesting that derivatives of this compound could be developed into effective herbicides .
Environmental Impact and Safety
Toxicological Studies
Given the compound's potential applications, understanding its environmental impact is crucial. Toxicological assessments have indicated that while the compound shows promise in therapeutic settings, it also poses risks if released into the environment. Studies emphasize the need for proper handling and storage protocols to prevent contamination and ensure safety during use .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | - Exhibits antitumor activity by inhibiting cell growth - Binds to beta-tubulin affecting microtubule dynamics |
| Agricultural Science | - Potential use as a herbicide due to interference with plant growth processes |
| Environmental Safety | - Requires careful handling due to potential toxicity and environmental impact |
Mechanism of Action
The mechanism by which N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea exerts its effects depends on its interaction with molecular targets. The chloroethyl group may participate in alkylation reactions, while the dimethylphenyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituted ureas exhibit diverse biological and chemical properties based on substituent groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Urea Derivatives
Key Observations :
- Chloroethyl vs. Propenyl/Alkoxy Groups : The 2-chloroethyl group in the main compound introduces electrophilic reactivity, enabling alkylation reactions, while propenyl () or alkoxy groups () alter solubility and metabolic stability.
- Dimethylphenyl vs.
Antineoplastic Potential
- Nitrosoureas (e.g., BCNU): These compounds, such as N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), exhibit DNA alkylation via nitroso groups, leading to interstrand crosslinks .
- N-Phenyl-N'-(2-chloroethyl)urea Analogs : These derivatives mimic combretastatin A-4, showing microtubule disruption activity. The dimethylphenyl group in the main compound may enhance tumor targeting due to increased hydrophobicity .
Pesticidal and Agricultural Uses
- Fluometuron (N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea) : A herbicide with dimethyl and trifluoromethyl groups. The chloroethyl group in the main compound may confer distinct herbicidal properties, though toxicity profiles differ .
- EDU Derivatives : N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)urea () exhibits phytoactivity, suggesting the dimethylphenyl group plays a role in plant growth regulation.
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Differences :
- The dimethylphenyl group in the main compound likely lowers melting points compared to nitro-substituted derivatives () due to reduced crystallinity.
- Spectral shifts in FT-IR (C=O stretches) reflect electronic effects of substituents; electron-withdrawing groups (e.g., nitro in ) increase C=O bond strength.
Biological Activity
N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroethyl group that is known for its reactivity, particularly in alkylation reactions, and a dimethylphenyl moiety that enhances its interaction with biological targets. The structural formula can be represented as:
The biological activity of this compound primarily involves its interaction with microtubules. The chloroethyl group can undergo alkylation of β-tubulin, leading to microtubule disruption. This mechanism is similar to that of other antitumor agents, such as combretastatin A-4. The specific binding site on β-tubulin is crucial for its antimitotic effects, leading to cell cycle arrest in the G2/M phase.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor activity. In vitro studies using various human tumor cell lines have shown that the compound inhibits cell growth at micromolar concentrations. For example:
- Cell Lines Tested : CT-26 colon carcinoma cells and other human tumor lines.
- Mechanism : Induction of cell cycle arrest and apoptosis through β-tubulin alkylation.
- IC50 Values : Studies report IC50 values in the low micromolar range for several tumor cell lines .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparative Data Table
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Chloroethyl Group : Essential for alkylation and subsequent biological activity.
- Dimethylphenyl Moiety : Influences binding affinity and selectivity towards β-tubulin.
Recent studies have explored modifications to enhance potency and reduce toxicity while maintaining efficacy against resistant tumor cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves reacting substituted isocyanates with amines. For example, analogous urea derivatives are synthesized by reacting 3-chlorophenyl isocyanate with substituted amines in inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes solvent selection, temperature control, and stoichiometric ratios to improve yield and purity.
Q. How is the structural integrity of this compound validated in experimental settings?
Techniques like NMR, X-ray crystallography (for crystalline derivatives), and mass spectrometry are standard. For example, crystal packing analysis via X-ray diffraction confirms hydrogen bonding patterns and molecular geometry in related urea compounds . High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. What preliminary biological screening methods are used to assess the compound's activity?
In vitro assays such as IC50 determination against cancer cell lines (e.g., combretastatin A-4 analogues) or antiparasitic activity (e.g., Plasmodium falciparum NF54/K1 strains) are common. Activity is correlated with structural features like chloroethyl and dimethylphenyl groups .
Advanced Research Questions
Q. How does the chloroethyl substituent influence the compound's mechanism of action in antineoplastic studies?
The chloroethyl group may act as an alkylating agent, damaging DNA via crosslinking. Comparative studies with combretastatin A-4 analogues suggest the urea pharmacophore mimics trimethoxyphenyl moieties, enabling microtubule disruption. Mechanistic validation requires in vitro tubulin polymerization assays and in vivo tumor xenograft models .
Q. What strategies resolve discrepancies in biological activity data across different studies?
Contradictions in IC50 values (e.g., Plasmodium assays) may arise from variations in assay conditions (pH, cell lines) or compound stability. Methodological standardization, replicate testing, and orthogonal assays (e.g., cytotoxicity in CHO cells) are critical. Statistical tools like Bland-Altman analysis assess data consistency .
Q. How can computational modeling predict the compound's interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like β-tubulin or hemozoin. Parameters include hydrogen bonding (urea NH groups) and hydrophobic interactions (dimethylphenyl). Validation via site-directed mutagenesis or crystallography refines predictions .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
Scaling issues include solvent volume management, byproduct removal, and reproducibility. Flow chemistry or microwave-assisted synthesis improves efficiency. Purification via column chromatography or recrystallization ensures batch consistency .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for urea derivatives?
SAR requires systematic modification of substituents (e.g., replacing chloroethyl with fluoropropyl) and testing against biological targets. Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .
Q. What analytical methods quantify the compound's stability under physiological conditions?
High-performance liquid chromatography (HPLC) tracks degradation in simulated body fluids (pH 7.4, 37°C). Mass spectrometry identifies degradation products, while stability-optimized formulations (e.g., liposomal encapsulation) enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
